BenchChemオンラインストアへようこそ!

Prmt5-IN-11

Epigenetics Enzymology Chemical Biology

PRMT5-IN-11 is a spirocyclic nucleoside analogue that acts as a structure-dependent inhibitor of PRMT5:MEP50, with potency in the (sub)micromolar range. It is used in epigenetic oncology research to study PRMT5's conformational regulation, substrate recognition, and as an orthogonal tool to SAM-competitive (e.g., GSK3326595) and covalent inhibitors (e.g., PRMT5-IN-1). Its unique scaffold allows for investigations into nucleoside transporter interactions. This compound is ideal for establishing concentration-response relationships and validating assay sensitivity without the cytotoxicity of complete PRMT5 blockade. For research use only; inquire for bulk or custom synthesis.

Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
Cat. No. B13908355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-11
Molecular FormulaC13H17N5O4
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8-,9+,12-,13-/m1/s1
InChIKeyADAQKFIBMRBWOO-QUUNBBGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRMT5-IN-11: Structure-Dependent PRMT5:MEP50 Inhibitor for Epigenetic Research Applications


PRMT5-IN-11 (CAS 2567564-33-2) is a synthetic small-molecule inhibitor that targets the protein methyltransferase PRMT5:MEP50 complex in a structure-dependent manner. It is a spirocyclic nucleoside analogue [1] designed to disrupt the enzymatic activity of PRMT5, a type II protein arginine methyltransferase implicated in cancer cell proliferation, RNA splicing regulation, and tumorigenesis . PRMT5-IN-11 exhibits inhibitory activity in the (sub)micromolar range against the PRMT5:MEP50 complex, making it a valuable tool for mechanistic studies in epigenetics and oncology research [1].

Why PRMT5-IN-11 Cannot Be Simply Substituted by Other PRMT5 Inhibitors


PRMT5 inhibitors display substantial heterogeneity in their binding modes (SAM-competitive, substrate-competitive, covalent vs. reversible), selectivity profiles across the methyltransferase family, and dependence on the MEP50 cofactor [1]. PRMT5-IN-11 is distinguished by its structure-dependent inhibition mechanism, which may translate to divergent cellular activity and off-target liability compared to SAM-competitive inhibitors (e.g., GSK3326595, JNJ-64619178) or covalent inhibitors (e.g., PRMT5-IN-1) . Furthermore, PRMT5-IN-11's (sub)micromolar potency range positions it as a distinct tool compound compared to high-picomolar/nanomolar clinical candidates, potentially offering a more tunable window for target engagement studies or serving as a chemical biology probe where extreme potency is not required. Generic substitution without experimental validation of the specific assay system and biological context risks misinterpretation of PRMT5-dependent phenotypes.

PRMT5-IN-11 Quantitative Differentiation Evidence vs. Comparator PRMT5 Inhibitors


Structure-Dependent Inhibition Mechanism Differentiates PRMT5-IN-11 from SAM-Competitive Inhibitors

PRMT5-IN-11 inhibits the PRMT5:MEP50 complex in a structure-dependent manner, a mechanism distinct from SAM-competitive inhibitors such as GSK3326595 (EPZ015938, IC50 = 6.2 nM), PF-06939999 (Kd = 5.8 pM), or PRT543 (IC50 = 1-10.8 nM) . While precise kinetic parameters for PRMT5-IN-11 are not publicly disclosed, the structure-dependent designation implies binding that is contingent on specific conformational states of the enzyme complex, potentially conferring altered substrate competition profiles relative to SAM-site binders .

Epigenetics Enzymology Chemical Biology

PRMT5-IN-11 Occupies a Distinct Potency Tier (Submicromolar) Relative to Clinical-Stage PRMT5 Inhibitors

PRMT5-IN-11 demonstrates inhibitory activity in the submicromolar concentration range against the PRMT5:MEP50 complex . In contrast, clinical-stage PRMT5 inhibitors exhibit substantially higher potency: JNJ-64619178 (Onametostat) has an IC50 of 0.14 nM (subnanomolar) [1], PRT543 inhibits PRMT5/MEP50 with an IC50 of 10.8 nM , and GSK3326595 has an IC50 of 6.2 nM . This potency differential (approximately 10³-10⁴ fold less potent than clinical candidates) positions PRMT5-IN-11 as a lower-potency tool compound, which may be advantageous in assay systems requiring graded target inhibition or where complete PRMT5 blockade induces cytotoxicity.

Drug Discovery Chemical Probe Development Target Engagement

Unique Spirocyclic Nucleoside Scaffold May Confer Distinct Physicochemical and Permeability Properties vs. Non-Nucleoside PRMT5 Inhibitors

PRMT5-IN-11 is a spirocyclic nucleoside analogue with a C-4' spirocyclobutyl ribofuranose core (exact mass: 307.128; molecular formula: C13H17N5O4) [1]. Its calculated LogP of -1.9 indicates higher hydrophilicity compared to non-nucleoside PRMT5 inhibitors such as PRT543 (LogP ~2.5, formula C17H17ClN4O4, MW 376.79) or JNJ-64619178 (formula C22H23BrN6O2, MW 483.37) [2]. The nucleoside-like structure may influence cellular uptake via nucleoside transporters and distribution properties, differentiating it from the more lipophilic, non-nucleoside scaffolds prevalent among clinical PRMT5 inhibitors.

Medicinal Chemistry Pharmacokinetics Chemical Probe Development

Limited Publicly Available Quantitative Differentiation Data for PRMT5-IN-11

An important procurement consideration is that PRMT5-IN-11 lacks publicly disclosed quantitative biochemical IC50 values, cellular activity data, or selectivity panel results in peer-reviewed literature or authoritative databases as of 2026. In contrast, comparators such as GSK3326595 (IC50 = 6.2 nM, >4000-fold selectivity over 20 methyltransferases) , JNJ-64619178 (IC50 = 0.14 nM) [1], and PRT543 (IC50 = 1-10.8 nM) have extensive published characterization. This information gap requires researchers to independently validate PRMT5-IN-11's activity in their specific assay systems before relying on it for critical experiments.

Data Transparency Research Tool Selection Vendor Evaluation

Optimal Application Scenarios for PRMT5-IN-11 Based on Evidence-Based Differentiation


Mechanistic Studies of Structure-Dependent PRMT5 Inhibition

PRMT5-IN-11 is best suited for research programs that specifically require a structure-dependent inhibitor of the PRMT5:MEP50 complex. Its distinct mechanism (Section 3, Evidence 1) makes it a valuable orthogonal tool to SAM-competitive inhibitors (e.g., GSK3326595, JNJ-64619178) for dissecting PRMT5's conformational regulation and substrate recognition mechanisms. Researchers investigating allosteric modulation or seeking to avoid active-site competition with SAM may find PRMT5-IN-11 particularly useful .

Assay Development and Validation Requiring Graded PRMT5 Inhibition

The submicromolar potency of PRMT5-IN-11 (Section 3, Evidence 2) positions it as a lower-potency alternative to clinical-stage PRMT5 inhibitors. This characteristic is advantageous for establishing concentration-response relationships, validating assay sensitivity across a dynamic range, or studying partial target inhibition without the cytotoxicity associated with complete PRMT5 blockade. It can serve as a reference compound to benchmark more potent inhibitors in dose-response studies .

Nucleoside Analogue Uptake and Distribution Studies

The spirocyclic nucleoside scaffold and hydrophilic nature (LogP = -1.9) of PRMT5-IN-11 (Section 3, Evidence 3) differentiate it from non-nucleoside PRMT5 inhibitors. This structural class may engage nucleoside transporters or exhibit distinct subcellular localization patterns, making PRMT5-IN-11 a probe of choice for studies investigating the impact of nucleoside-like properties on PRMT5 inhibitor pharmacology, particularly in cell lines with differential nucleoside transporter expression [1].

Comparative Chemical Biology and Tool Compound Panel Assembly

Given the divergent mechanisms, potency ranges, and physicochemical properties across PRMT5 inhibitors, PRMT5-IN-11 can be incorporated into a curated panel of tool compounds for chemical biology screens. Its unique scaffold and structure-dependent mode of action complement SAM-competitive, substrate-competitive, and covalent PRMT5 inhibitors, enabling robust target validation studies and reducing the risk of compound-specific artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt5-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.